molecular formula C8H8Cl2N2O2 B2495674 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide CAS No. 79295-15-1

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B2495674
CAS No.: 79295-15-1
M. Wt: 235.06
InChI Key: BTOTVAISQCMDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of phenoxy herbicides It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide

Mechanism of Action

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is broadleaf weeds . The compound acts as a selective herbicide, killing dicots without affecting monocots . It mimics natural auxin at the molecular level , causing uncontrolled growth in the target organisms .

Mode of Action

The compound interacts with its targets by causing uncontrolled growth . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The compound affects the biochemical pathways related to growth and development in plants . It disrupts transport systems and interferes with nucleic acid metabolism . The compound’s main product of degradation, 2,4 dichlorophenol (2,4-DCP), might be found in nature . The role of bacteria, enzymes, and genes that regulate the 2,4-D degradation has been widely studied .

Pharmacokinetics

It is known that the compound is highly water-soluble , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The compound’s action results in the death of broadleaf weeds . It causes uncontrolled growth, leading to damage to vascular tissue and eventual plant death . In animals, large oral doses of 2,4-D have shown harmful effects on the blood, liver, kidney, and thyroid gland .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. It is highly water-soluble and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The compound is non-persistent in soil but may persist in aquatic systems under certain conditions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are largely determined by its interactions with various biomolecules. It has been suggested that this compound plays a role in the degradation of herbicides, particularly in the context of white-rot fungi

Cellular Effects

The cellular effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide are diverse and complex. For instance, it has been observed that the compound can trigger the embryogenic pathway of somatic cells in both dicots and monocots . Additionally, it has been associated with alterations in mitochondrial metabolism and antioxidant status, which can disturb the innate behavior of organisms like zebrafish .

Molecular Mechanism

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which increases the enzyme’s affinity for nicotinamide adenine dinucleotide (NAD+) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can change over time. For instance, it has been observed that the frequency of participants with high 2,4-D levels increased significantly over time in a study examining the effects of the product on human health .

Dosage Effects in Animal Models

The effects of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide can vary with different dosages in animal models. For instance, it has been observed that exposure to the compound at environmentally relevant concentrations can alter mitochondrial metabolism and antioxidant status in zebrafish .

Metabolic Pathways

2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide is involved in several metabolic pathways. For instance, it has been suggested that the compound plays a role in the biodegradation of 2,4-D, a widely used herbicide . The compound is thought to interact with various enzymes and cofactors in these pathways.

Transport and Distribution

The transport and distribution of 2-(2,4-Dichlorophenoxy)-N’-hydroxyethanimidamide within cells and tissues are complex processes. It has been observed that the compound can be transported basipetally in plant tissues .

Subcellular Localization

It is known that the compound can bind to bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is located in the bacterial cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N’-hydroxyethanimidamide is unique due to its specific structural features and its ability to act as a synthetic auxin. Its hydroxylamine group provides distinct reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOTVAISQCMDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323863
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79295-15-1
Record name 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.